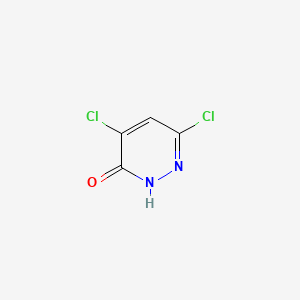

4,6-Dichloropyridazin-3(2H)-one

Vue d'ensemble

Description

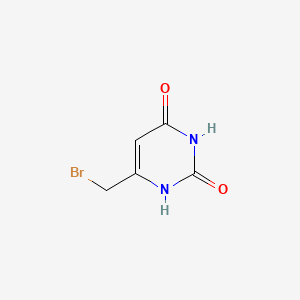

4,6-Dichloropyridazin-3(2H)-one (4,6-DCP) is a heterocyclic compound that has been used in scientific research for a variety of applications. It is an important building block for organic synthesis, and has been used extensively as a starting material for synthesizing various organic compounds. 4,6-DCP has also been used in the development of various pharmaceutical drugs, and has been studied for its potential biological and physiological effects.

Applications De Recherche Scientifique

Crystallography and Computational Chemistry : The compound "4,5-Dichloropyridazin-3-(2H)-one" has been characterized using NMR spectroscopy and crystallographic techniques. Its structure has been examined using Density Functional Theory (DFT), showing good agreement between optimized geometry and experimental data (Silva-Júnior et al., 2016).

Drug Discovery and Synthesis : This compound can be used as a scaffold for synthesizing various disubstituted and ring-fused pyridazinone systems, which have applications in drug discovery. For example, its reaction with nitrogen nucleophiles can lead to a mixture of aminated products, useful for creating polyfunctional systems (Pattison et al., 2009).

Synthetic Chemistry Applications : A series of 3,6-dichloro-1H-pyridazin-4-ones, closely related to 4,6-Dichloropyridazin-3(2H)-one, have been used as synthetic intermediates in regioselective bond-forming reactions (Helm et al., 2006).

Pharmacological Applications : Novel derivatives of 2-alkyl 6-substituted pyridazin-3(2H)-ones, synthesized from 3,6-dichloropyridazine, showed promising COX-2 selectivity indices and analgesic and anti-inflammatory activities. This indicates potential pharmaceutical applications for these compounds (Loksha & Abd-Alhaseeb, 2020).

Propriétés

IUPAC Name |

3,5-dichloro-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2N2O/c5-2-1-3(6)7-8-4(2)9/h1H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUEIRRXSGRRWKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NN=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40728630 | |

| Record name | 4,6-Dichloropyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40728630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dichloropyridazin-3(2H)-one | |

CAS RN |

17285-37-9 | |

| Record name | 4,6-Dichloropyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40728630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1h-Cyclobuta[de]quinoline](/img/structure/B599701.png)

![9-Chloro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B599703.png)

![6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B599718.png)

![N,N'-1,2-Ethanediyl-bis[2,4,6-trinitro-1,3-benzenediamine]](/img/structure/B599719.png)